N-(2-(dimethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylaminoethyl group, a methoxy group, and a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The synthesis begins with the formation of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzene ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the benzo[d]thiazole derivative with 2-chloro-N,N-dimethylethylamine in the presence of a base.
Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylaminoethyl group, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.
Major Products
Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.
Reduction: The benzamide can be reduced to a benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-2-methoxybenzamide: Lacks the benzo[d]thiazole moiety, which may result in different biological activities.
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide, potentially altering its reactivity and applications.
N-(2-(dimethylamino)ethyl)-2-hydroxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide: Contains a hydroxyl group instead of a methoxy group, which can affect its chemical properties and biological activities.
Uniqueness
N-(2-(dimethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to the presence of both the benzo[d]thiazole and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S.ClH/c1-22(2)11-12-23(19(24)15-7-5-6-8-17(15)26-4)20-21-16-13-14(25-3)9-10-18(16)27-20;/h5-10,13H,11-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKMPCUDQCTQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=CC=C3OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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